Psychopentamine
Description
Properties
Molecular Formula |
C55H62N10 |
|---|---|
Molecular Weight |
863.1 g/mol |
IUPAC Name |
N-methyl-2-[1-[3-methyl-8b-[3-methyl-8b-[3-methyl-5-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-7-yl]-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-5-yl]indol-3-yl]ethanamine |
InChI |
InChI=1S/C55H62N10/c1-56-27-22-34-33-65(44-18-9-6-12-36(34)44)45-19-11-15-39-47(45)60-48-52(39,23-28-61(48)2)35-20-21-43-41(32-35)55(26-31-63(4)50(55)58-43)54-25-30-64(5)51(54)59-46-38(14-10-16-40(46)54)53-24-29-62(3)49(53)57-42-17-8-7-13-37(42)53/h6-21,32-33,48-51,56-60H,22-31H2,1-5H3 |
InChI Key |
UYRNOVZHBHKIID-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CN(C2=CC=CC=C21)C3=CC=CC4=C3NC5C4(CCN5C)C6=CC7=C(C=C6)NC8C7(CCN8C)C91CCN(C9NC2=C(C=CC=C12)C12CCN(C1NC1=CC=CC=C21)C)C |
Synonyms |
psychopentamine |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis
The classic Fischer indole synthesis remains a cornerstone for constructing substituted indole precursors. For this compound, condensation of 4-bromophenylhydrazine with levulinic acid derivatives under acidic conditions yields 3-acetylindole intermediates. Subsequent bromination at the 5-position introduces a handle for later cross-coupling.
Key reaction parameters :
Witkop Cyclization for Pyrroloindoline Formation
Witkop’s photocyclization of tryptamine derivatives enables stereocontrolled access to the pyrrolo[2,3-b]indole (HPI) motif. Treatment of N-acetyl tryptamine with N-bromosuccinimide (NBS) in dilute aqueous base induces oxidative cyclization to form the HPI core. This method’s mild conditions preserve acid-labile functional groups critical for downstream modifications.
Side-Chain Elaboration Strategies
Speeter-Anthony Glyoxalylamide Reduction
The Speeter-Anthony method facilitates N,N-dialkylation of tryptamine side chains, a feature likely present in this compound. Reaction of 3-indoleglyoxalylamides with lithium aluminum hydride (LiAlH4) reduces the carbonyl group while introducing alkyl substituents.
Optimized conditions :
Zinc-Triflate-Mediated Alkylative Cyclization
Ganesan’s biomimetic approach employs Zn(OTf)₂ to catalyze the alkylative cyclization of tryptamine derivatives, forming pentacyclic systems in a single step. This method’s efficiency (85% yield reported for debromoflustramine B) suggests applicability to this compound’s core.
Pentacyclic Ring Closure Methodologies
Copper-Mediated Intramolecular Amination
Building on Psychotrimine’s synthesis, copper(I) oxide in dimethylformamide (DMF) promotes C–N bond formation between brominated indole subunits. Sequential intermolecular and intramolecular aminations assemble the pentacyclic framework.
Critical parameters :
Selenocyclization-Deselenation Sequence
Ley’s two-step selenocyclization followed by oxidative deselenation achieves stereocontrol in pyrroloindoline synthesis. For this compound, this method could install the 3a-hydroxy group while avoiding racemization:
-
Selenocyclization : N-Phenylselenophthalimide (N-PSP) induces cyclization of tryptophan derivatives.
-
Oxidation : m-CPBA eliminates selenium, yielding the desired hydroxyindolenine.
Analytical Validation and Purification
GC-EI-ITMS Characterization
Gas chromatography coupled with electron ionization ion-trap mass spectrometry (GC-EI-ITMS) confirms side-chain alkylation patterns. This compound’s fragments should exhibit:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
